molecular formula C7H12N2O B1282465 Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one CAS No. 16620-83-0

Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one

Cat. No. B1282465
CAS RN: 16620-83-0
M. Wt: 140.18 g/mol
InChI Key: SKVZOGYWWGUUFL-UHFFFAOYSA-N
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Description

Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one is a heterocyclic compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and material science. The compound is characterized by a fused pyrrolopyrazine ring system, which is a common structural motif in many biologically active molecules and pharmaceutical agents .

Synthesis Analysis

The synthesis of hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one derivatives has been approached through different methodologies. One method involves the use of furfurol and α-amino acids to develop new procedures for synthesizing α-(2-formyl-1H-pyrrol-1-yl)-substituted carboxylic acids and 1,2-dihydropyrrolo-[1,2-a]pyrazin-3(4H)-ones . Another approach is the modification of the Ugi four-component reaction, which has been utilized to efficiently synthesize novel heterocyclic structures related to hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one . Additionally, a stereoselective synthesis of hexahydropyrrolo[3,4-b]pyrroles, which are structurally related to hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one, has been achieved using Cu(I)-NHC catalysis, demonstrating the versatility of metal-catalyzed reactions in constructing such complex molecules .

Molecular Structure Analysis

The molecular structure of hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one derivatives has been characterized using various spectroscopic techniques, including NMR and X-ray crystallography. For instance, the molecular structure of a related compound, hexahydropyrazino[2,3-e]pyrazine, was established by single-crystal X-ray analysis, which provides insights into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one and its derivatives can undergo various chemical reactions, which are essential for further functionalization and application in drug design. For example, the synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as PIM kinase inhibitors involves structure-based scaffold decoration and a stereoselective approach, indicating the compound's reactivity towards selective modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one derivatives are influenced by their molecular structure. The introduction of various substituents can significantly alter these properties, as seen in the synthesis of tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, which display strong blue fluorescence and high quantum yields of fluorescence . These properties are crucial for the potential use of these compounds in optical materials and fluorescent probes.

Scientific Research Applications

1. Anticancer Potential

  • Summary of Application: Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one, also known as PPDHMP, has been found to have anticancer potential. It was extracted from a new marine bacterium, Staphylococcus sp. strain MB30 .
  • Methods of Application: The PPDHMP was purified through silica gel column chromatography and preparative HPLC. It was then characterized by FT-IR, LC–MS, and NMR analyses .
  • Results: The PPDHMP exhibited in vitro anticancer potential against lung (A549) and cervical (HeLa) cancer cells in a dose-dependent manner with the IC 50 concentration of 19.94 ± 1.23 and 16.73 ± 1.78 μg ml −1 respectively .

2. Antibiotic Agent

  • Summary of Application: Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one was isolated from a marine bacteria Bacillus tequilensis MSI45 and found to be effective against multidrug resistant Staphylococcus aureus .
  • Methods of Application: The antimicrobial compound was purified using silica gel column chromatography and high performance liquid chromatography. It was then characterized by FT-IR, NMR, and GC-MS .
  • Results: The extracted compound MSI45 showed a potent inhibitory effect on multidrug resistant S. aureus with an MIC of 15 0.172 mg L 1 and MBC of 20 0.072 mg L 1 .

3. Algicidal Agent

  • Summary of Application: Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one has been reported as an algicidal agent against Microcystis aeruginosa .
  • Methods of Application: The specific methods of application or experimental procedures for this use case were not detailed in the source .
  • Results: The specific results or outcomes obtained for this use case were not detailed in the source .

4. Antioxidant Agent

  • Summary of Application: Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one has been found to have antioxidant properties .
  • Methods of Application: The compound was extracted from a marine bacteria Bacillus tequilensis MSI45 .
  • Results: The compound showed high antioxidant activity. The antioxidant activity may increase the efficacy and safety of the molecule in drug development .

5. Synthetic Strategies

  • Summary of Application: Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one has been used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .
  • Methods of Application: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
  • Results: The advantages and drawbacks of the synthetic strategies are considered .

6. Unusual Transamidation Reaction

  • Summary of Application: Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one has been involved in an unusual transamidation reaction .
  • Methods of Application: The compound was used in the synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines .
  • Results: The isolation of the hexahydropyrrolo[3,4-c]pyrrole amide intermediate revealed the pathway of the reaction mechanism .

4. Antioxidant Agent

  • Summary of Application: Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one has been found to have antioxidant properties .
  • Methods of Application: The compound was extracted from a marine bacteria Bacillus tequilensis MSI45 .
  • Results: The compound showed high antioxidant activity. The antioxidant activity may increase the efficacy and safety of the molecule in drug development .

5. Synthetic Strategies

  • Summary of Application: Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one has been used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .
  • Methods of Application: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
  • Results: The advantages and drawbacks of the synthetic strategies are considered .

6. Unusual Transamidation Reaction

  • Summary of Application: Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one has been involved in an unusual transamidation reaction .
  • Methods of Application: The compound was used in the synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines .
  • Results: The isolation of the hexahydropyrrolo[3,4-c]pyrrole amide intermediate revealed the pathway of the reaction mechanism .

properties

IUPAC Name

2,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-5-9-3-1-2-6(9)4-8-7/h6H,1-5H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVZOGYWWGUUFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)CN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544868
Record name Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one

CAS RN

16620-83-0
Record name Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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